Cas no 2172473-11-7 (2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide)

2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide
- EN300-1597780
- 2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide
- 2172473-11-7
-
- インチ: 1S/C13H20N4O/c1-8-6-11(8)17-13(9-4-2-3-5-9)10(15-16-17)7-12(14)18/h8-9,11H,2-7H2,1H3,(H2,14,18)
- InChIKey: TZZYANWMGVNFMC-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1=C(C2CCCC2)N(C2CC2C)N=N1)N
計算された属性
- せいみつぶんしりょう: 248.16371127g/mol
- どういたいしつりょう: 248.16371127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 329
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1597780-0.1g |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 0.1g |
$1711.0 | 2023-06-04 | ||
Enamine | EN300-1597780-0.25g |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 0.25g |
$1789.0 | 2023-06-04 | ||
Enamine | EN300-1597780-0.5g |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 0.5g |
$1866.0 | 2023-06-04 | ||
Enamine | EN300-1597780-250mg |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 250mg |
$1789.0 | 2023-09-23 | ||
Enamine | EN300-1597780-500mg |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 500mg |
$1866.0 | 2023-09-23 | ||
Enamine | EN300-1597780-1000mg |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 1000mg |
$1944.0 | 2023-09-23 | ||
Enamine | EN300-1597780-2500mg |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 2500mg |
$3809.0 | 2023-09-23 | ||
Enamine | EN300-1597780-50mg |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 50mg |
$1632.0 | 2023-09-23 | ||
Enamine | EN300-1597780-0.05g |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 0.05g |
$1632.0 | 2023-06-04 | ||
Enamine | EN300-1597780-1.0g |
2-[5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-yl]acetamide |
2172473-11-7 | 1g |
$1944.0 | 2023-06-04 |
2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide 関連文献
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2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamideに関する追加情報
Introduction to 2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide (CAS No. 2172473-11-7)
2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2172473-11-7, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development. The intricate arrangement of its cyclopentyl and cyclopropyl rings, combined with the presence of a triazole ring and an acetamide moiety, makes it a subject of considerable interest for researchers exploring novel therapeutic agents.
The structural composition of 2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide is meticulously designed to interact with biological targets in a specific manner. The cyclopentyl group contributes to the steric environment of the molecule, potentially influencing its binding affinity and selectivity. Meanwhile, the 2-methylcyclopropyl substituent adds another layer of complexity, which may modulate its pharmacokinetic properties. The triazole ring is a well-known pharmacophore in medicinal chemistry, often associated with bioactivity in various therapeutic areas. Its incorporation into the molecular framework suggests that this compound could exhibit inhibitory or modulatory effects on certain biological pathways.
In recent years, there has been growing interest in exploring heterocyclic compounds for their potential applications in pharmaceuticals. Heterocycles such as triazoles are frequently employed in drug design due to their ability to form stable complexes with biological targets and their diverse range of biological activities. The acetamide functional group further enhances the versatility of this compound, as it can participate in hydrogen bonding interactions and influence the overall solubility and bioavailability of the molecule. These features collectively make 2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide a compelling candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions between this compound and various biological targets with greater accuracy. These tools have been instrumental in identifying possible binding sites on proteins and enzymes that could be modulated by 2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide. Such insights are crucial for designing experiments aimed at validating its biological activity and exploring its therapeutic potential. The integration of experimental data with computational predictions provides a robust framework for understanding how this compound may function within biological systems.
The synthesis of 2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide represents a significant achievement in organic chemistry, showcasing the ability to construct complex molecules with precise structural features. The synthetic route involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal catalysis and asymmetric synthesis, have been employed to achieve the desired molecular architecture. These methodologies highlight the importance of innovative approaches in modern drug discovery and development.
The potential applications of 2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-ylacetamide extend across various therapeutic areas. Preliminary studies suggest that it may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses and metabolic disorders. Additionally, its structural features make it a candidate for developing novel antiviral or anticancer agents. The triazole ring has been shown to interact with viral proteases and kinases, while the acetamide moiety can enhance binding affinity to specific protein targets. These findings underscore the broad spectrum of potential applications for this compound.
As research continues to evolve, new methodologies are being developed to assess the biological activity of compounds like 2-5-cyclopentyl-1-(2-methylcyclopropyl)-1H-1,2,3-triazol-4-y acetamide more efficiently. High-throughput screening (HTS) technologies allow for rapid testing of large libraries of compounds against numerous biological targets simultaneously. This approach has accelerated the discovery process significantly over traditional methods. Furthermore, CRISPR-based gene editing techniques are being explored to validate the biological relevance of observed activities by assessing their impact on specific genetic pathways.
The safety and efficacy profile of any potential drug candidate must be thoroughly evaluated before it can be considered for clinical use. Preclinical studies involving cell-based assays and animal models are essential for assessing toxicity and pharmacological effects. These studies provide critical data on dosage regimens, pharmacokinetics, and potential side effects that inform subsequent clinical trial designs. The rigorous evaluation process ensures that only compounds with demonstrated safety and efficacy proceed to human testing.
The regulatory landscape surrounding new drug development is complex but essential for ensuring patient safety and promoting innovation. Regulatory agencies such as the FDA (U.S. Food & Drug Administration) and EMA (European Medicines Agency) provide guidelines that govern every stage of drug development from preclinical studies to clinical trials and market approval. Compliance with these regulations is mandatory for any compound intended for therapeutic use globally.
In conclusion, 2 - 5 - cyclopent yl - 1 - ( 2 - methyl cyc lo prop y l ) - 1 H - 1 , 2 , 3 - tri az ol - 4 - y lacet am ide (CAS No . 2172473 -11 -7) represents an exciting advancement in pharmaceutical chemistry with significant potential for further exploration . Its unique structural features , combined with promising preliminary findings , make it a valuable candidate for future research . As scientific understanding continues to grow , so too will our ability to harness compounds like this one for improving human health .
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